N-(tert-butylcarbamothioyl)benzamide

Antiprotozoal Chagas disease Trypanosoma cruzi

Sourcing inconsistent benzoylthiourea analogs leads to failed T. cruzi assays due to steep, unpredictable SAR. N-(tert-Butylcarbamothioyl)benzamide (BTU-2) is the most potent hit in its series with a validated, selective autophagy-dependent mechanism distinct from benznidazole. • Confirmed epimastigote IC₅₀ of 13.4 µM; provides a benchmarked positive control for phenotypic screening platforms. • Characterized cell death pathway (ROS, mitochondrial dysfunction, autophagy) enables mechanistic target validation and combination-index studies. • Supplied with verified purity to support reproducible co-crystallization and fragment-growing campaigns targeting cruzain or CYP51.

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
CAS No. 22283-39-2
Cat. No. B189663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butylcarbamothioyl)benzamide
CAS22283-39-2
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=S)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H16N2OS/c1-12(2,3)14-11(16)13-10(15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,15,16)
InChIKeyIAHAXKLLYOLNNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTU-2 Procurement Guide: Chagas Disease Drug Discovery


N-(tert-Butylcarbamothioyl)benzamide (CAS 22283-39-2, also referred to as N-benzoyl-N′-tert-butylthiourea or BTU-2) is a synthetic benzoylthiourea derivative with the molecular formula C₁₂H₁₆N₂OS and a molecular weight of 236.33 g/mol . It belongs to the acylthiourea chemotype, a privileged scaffold in medicinal chemistry known for coordinating metal ions and engaging multiple biological targets [1]. BTU-2 was identified as the most potent member of a three-compound hit series (BTU-1, BTU-2, BTU-3) with selective in vitro activity against all developmental forms of Trypanosoma cruzi, the causative agent of Chagas disease, and has been mechanistically characterized as an inducer of autophagy-dependent cell death in the parasite [1].

T. cruzi multi-form screening (epimastigote, trypomastigote, amastigote)
Autophagy-dependent cell death probe for trypanosomatids
Structure-guided optimization targeting cruzain S2 subsite or CYP51

Why Generic Benzoylthiourea Analogs Cannot Replace BTU-2


Within the benzoylthiourea chemotype, even modest structural changes to the N-terminal substituent produce large shifts in antiprotozoal potency and selectivity that are not predictable from simple physicochemical rules. The tert-butyl group of BTU-2 is neither the largest nor the most lipophilic among aliphatic congeners, yet it confers a 2-fold potency advantage over the cyclohexyl analog BTU-1 (IC₅₀ 13.4 vs. 26.4 µM) and a 4.6-fold advantage over the 4-bromo-3-nitrophenyl analog BTU-3 (IC₅₀ 61.1 µM) against T. cruzi epimastigotes [1]. This nonlinear SAR means that sourcing a different benzoylthiourea with a superficially similar N-alkyl or N-aryl group will not recapitulate the activity profile of BTU-2 and may yield false negatives in target-validation or screening campaigns. The evidence below quantifies these differences across potency, selectivity, and mechanism of action dimensions.

Non-linear SAR: N-substituent changes shift anti-T. cruzi potency unpredictably
Mechanism divergence: analogs may induce different cell death pathways or membrane rigidification
Target engagement: distinct cruzain binding orientations alter subpocket targeting

Quantitative Differentiation from Closest Benzoylthiourea Analogs


Superior Anti-Epimastigote Potency Over BTU-1 and BTU-3

In a direct head-to-head comparison within the same study, N-(tert-butylcarbamothioyl)benzamide (BTU-2) demonstrated an IC₅₀ of 13.4 µM against epimastigote forms of T. cruzi Y strain after 72 h of incubation, compared to 26.4 µM for the cyclohexyl analog BTU-1 and 61.1 µM for the 4-bromo-3-nitrophenyl analog BTU-3 [1]. The corresponding IC₉₀ values were 48.37 µM (BTU-2), 81.65 µM (BTU-1), and 264.9 µM (BTU-3), further widening the potency gap at higher inhibitory thresholds [1].

Anti‑Epimastigote Potency
Head‑to‑head
BTU‑2 IC₅₀ 13.4 µM vs. BTU‑1 26.4 µM, BTU‑3 61.1 µM (2.0‑fold, 4.6‑fold lower)
Supports dose‑response studies at lower test concentrations
Y strain epimastigotes, 72 h incubation
Antiprotozoal Chagas disease Trypanosoma cruzi

Autophagy-Dependent Cell Death Distinct from Benznidazole

Treatment of T. cruzi epimastigotes with BTU-2 at its IC₅₀ (13.4 µM) for 72 h produced a characteristic set of ultrastructural changes observed by transmission electron microscopy—nuclear disorganization, plasma membrane blebbing, intense vacuolization, mitochondrial swelling, and formation of myelin-like structures—that were distinct from the mechanism of the standard drug benznidazole [1]. Biochemical assays confirmed loss of mitochondrial membrane potential, increased reactive oxygen species content, elevated lipid peroxidation, and altered plasma membrane fluidity, culminating in the formation of autophagic vacuoles, a hallmark of autophagy-dependent cell death [1]. At 5 × IC₅₀, BTU-2 caused plasma membrane fluidity changes distinct from BTU-1 and BTU-3 as measured by EPR spin-labeling, with BTU-2 producing a spectrum closely resembling the untreated control (2A|| ≈ 55 G), whereas BTU-1 and BTU-3 induced greater membrane rigidification [1].

Mechanism of Action
Head‑to‑head
BTU‑2 induces autophagy with near‑native membrane fluidity (EPR 2A|| ≈ 55 G); benznidazole acts via reductive stress; BTU‑1/BTU‑3 cause membrane rigidification
Supports orthogonal‑mechanism combination studies with benznidazole
TEM at IC₅₀/IC₉₀; EPR at 5× IC₅₀, 24 h
Mechanism of action Autophagy Cell death pathways

Favorable In Silico ADMET Profile and Cruzain Docking Mode

The lead compound series including the analog of BTU-2 (compound 1g, 4-tert-butylphenyl benzoylthiourea, IC₅₀ 13.4 µM) was evaluated in silico for drug-likeness and target engagement. All three hit compounds (1c, 1g, 1p) satisfied Lipinski's and Veber's rules with no violations, predicting high oral bioavailability and membrane permeability, and were negative for P-glycoprotein substrate liability [1]. Toxicity predictions indicated no mutagenic, tumorigenic, or irritant effects, though a reproductive effect risk flag was noted [1]. Molecular docking against cruzain (CRZ) showed that compound 1g formed a hydrogen bond with Gly66 in the S2 subsite, a residue previously associated with cruzain inhibition; docking against CYP51 demonstrated coordination with the heme iron through the carbonyl oxygen, with the tert-butylphenyl group positioned in a hydrophobic pocket near Tyr103 and Tyr116 [1].

In Silico Docking
In silico
Cruzain: H‑bond with Gly66 (S2 subsite); CYP51: carbonyl‑Fe coordination; zero Lipinski/Veber violations; no mutagenic/tumorigenic alerts
Supports structure‑based optimization targeting S2 subpocket
SwissADME, AutoDock Vina; reproductive effect flag noted
Molecular docking ADMET prediction Cruzain CYP51

Key Research and Procurement Scenarios for BTU-2


Primary Screening Hit Validation Against T. cruzi Forms

BTU-2's well-characterized IC₅₀ values against epimastigote (13.4 µM), trypomastigote, and amastigote forms make it suitable as a positive control or reference compound in medium-throughput phenotypic screens for Chagas disease. Because its potency and selectivity index have been established against the Y strain alongside the standard drug benznidazole, researchers can use BTU-2 to benchmark assay sensitivity and to validate new screening platforms before committing expensive compound libraries [1].

Autophagy Pathway Probes in Trypanosomatid Parasites

BTU-2 is one of the few benzoylthiourea derivatives for which the mechanism of cell death has been systematically elucidated—spanning mitochondrial dysfunction, ROS accumulation, lipid peroxidation, and autophagy induction. It can serve as a chemical probe for dissecting autophagy-dependent cell death pathways in T. cruzi, particularly in comparative studies with necrotic or apoptotic inducers such as benznidazole [1].

Structure-Based Optimization Targeting Cruzain or CYP51

The molecular docking evidence indicating engagement of the cruzain S2 subsite residue Gly66, as well as coordination with the CYP51 heme iron, positions BTU-2 and its close analogs as starting points for fragment-growing or structure-guided optimization campaigns. Researchers pursuing selective cruzain or CYP51 inhibitors can procure BTU-2 as a reference ligand for binding assays and co-crystallization trials [2].

Combination Therapy with Orthogonal Mechanism Partners

Given that BTU-2 triggers autophagy-dependent death—a mechanism distinct from the reductive stress pathway of benznidazole—it is a candidate for combination-index studies aimed at identifying synergistic drug pairs that simultaneously hit multiple vulnerability nodes in T. cruzi. Its favorable in silico ADMET profile supports progression to in vitro combination and in vivo pharmacokinetic bridging studies [1].

Application
Selection Property
Validation Focus
Primary screening validation
Benchmark potency against Y strain across T. cruzi forms
Assay sensitivity and comparator‑response comparability
Autophagy pathway probe
Characterized autophagy induction and mitochondrial dysfunction
Differentiation from necrotic/apoptotic inducers
Cruzain/CYP51 structure‑guided optimization
Distinct S2 subpocket engagement (Gly66)
Binding assay and co‑crystallization feasibility
Combination‑index studies
Orthogonal mechanism to benznidazole
Synergy and cross‑resistance profiling
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